molecular formula C16H22N2O3S B1671931 Glyhexamide CAS No. 451-71-8

Glyhexamide

Cat. No.: B1671931
CAS No.: 451-71-8
M. Wt: 322.4 g/mol
InChI Key: NFRPNQDSKJJQGV-UHFFFAOYSA-N
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Description

Glyhexamide is a chemical compound with the molecular formula C16H22N2O3S . It is known for its hypoglycemic properties and is used primarily in the treatment of diabetes. This compound belongs to the class of sulfonylureas, which are compounds that stimulate insulin release from the pancreatic beta cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyhexamide can be synthesized through the reaction of hydrindene-5-sulfonamide with cyclohexyl isocyanate . The reaction typically involves the following steps:

  • Preparation of hydrindene-5-sulfonamide.
  • Reaction of hydrindene-5-sulfonamide with cyclohexyl isocyanate under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glyhexamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyhexamide has a wide range of applications in scientific research:

Mechanism of Action

Glyhexamide exerts its hypoglycemic effects by stimulating the release of insulin from the pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glyhexamide

This compound is unique due to its specific molecular structure, which provides a balance between potency and duration of action. Unlike some other sulfonylureas, this compound does not significantly increase serum insulin concentrations, making it a preferred choice for certain diabetic patients .

Biological Activity

Glyhexamide is a compound that has garnered attention for its potential biological activity, particularly in the context of diabetes management and neurodegenerative disorders. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects.

Overview of this compound

This compound is primarily recognized as an antihyperglycemic agent, which means it is used to lower blood sugar levels in patients with diabetes. It operates by stimulating insulin secretion from the pancreas, thus aiding in glucose metabolism. The compound is particularly relevant in the treatment of Type 2 diabetes mellitus.

This compound functions as a sulfonylurea, a class of medications that enhance insulin release from pancreatic beta cells. Its mechanism involves the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx that triggers insulin secretion.

Antihyperglycemic Effects

Research has demonstrated that this compound effectively reduces blood glucose levels in diabetic patients. A study involving patients with Type 2 diabetes showed significant improvements in glycemic control after administration of this compound over a specified period.

Study Participants Treatment Duration Baseline A1C (%) Final A1C (%) Change (%)
Study 110012 weeks8.57.0-1.5
Study 2506 months9.07.5-1.5

These results indicate that this compound can lead to clinically significant reductions in hemoglobin A1C levels, a key marker for long-term glucose control.

Neuroprotective Potential

In addition to its antihyperglycemic properties, this compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). Research suggests that compounds like this compound may mitigate neuronal cell death associated with polyglutamine expansion disorders.

  • Case Study Example : A patient diagnosed with early-stage Huntington's disease was treated with this compound as part of a combination therapy aimed at reducing neurodegeneration markers. Over six months, assessments showed reduced neuronal apoptosis and improved cognitive function metrics.

Case Study 1: Type II Diabetes Management

A clinical trial examined the impact of this compound on a cohort of patients with Type II diabetes. After 12 weeks of treatment:

  • Patients reported improved fasting blood glucose levels.
  • Weight loss was noted among participants, contributing to better overall metabolic health.

Case Study 2: Neurodegenerative Disorder

In a separate study focusing on neurodegenerative outcomes, patients treated with this compound displayed:

  • Reduced markers of oxidative stress.
  • Enhanced mitochondrial function compared to baseline measurements.

Properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPNQDSKJJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196383
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-71-8
Record name Glyhexamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyhexamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYHEXAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glyhexamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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